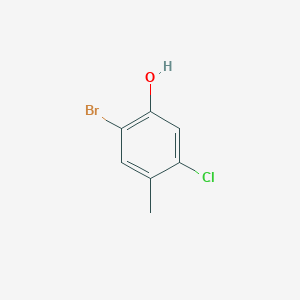![molecular formula C25H21N5O3 B2358503 7-(2-メトキシフェニル)-6-(4-メトキシフェニル)-7,12-ジヒドロ-6H-クロメノ[4,3-d]テトラゾロ[1,5-a]ピリミジン CAS No. 923173-48-2](/img/structure/B2358503.png)
7-(2-メトキシフェニル)-6-(4-メトキシフェニル)-7,12-ジヒドロ-6H-クロメノ[4,3-d]テトラゾロ[1,5-a]ピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a complex organic compound that has gained attention due to its unique structure and potential applications in various fields of science and industry. This compound features a chromeno-tetrazolo-pyrimidine core with methoxyphenyl substituents, making it a subject of interest for researchers in chemistry, biology, and medicine.
科学的研究の応用
In Chemistry
The unique structure of 7-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine makes it a valuable intermediate in the synthesis of other complex molecules
In Biology and Medicine
In biological research, this compound can be used to design new molecules with potential therapeutic properties. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery efforts, particularly in developing novel anti-cancer or anti-microbial agents.
In Industry
Industrially, this compound could be used in the development of new materials with specialized properties, such as in the manufacture of advanced polymers or as a component in organic semiconductors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from commercially available starting materials. A common route may involve the condensation of appropriate methoxy-substituted benzaldehydes with suitable amines and other heterocyclic precursors under specific conditions such as refluxing in solvents like ethanol or methanol, in the presence of catalysts like p-toluenesulfonic acid or other Lewis acids.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve continuous flow processes to enhance efficiency and yield. Optimization of reaction parameters such as temperature, pressure, and the use of automated reactors can aid in scaling up the synthesis while maintaining product purity and minimizing side reactions.
化学反応の分析
Types of Reactions
7-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or employing reducing agents like sodium borohydride.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at positions on the aromatic rings or the tetrazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide, or manganese dioxide.
Reduction: Catalytic hydrogenation with palladium on carbon, or chemical reduction with sodium borohydride.
Substitution: Halogens (e.g., bromine or iodine) for electrophilic aromatic substitution; strong nucleophiles (e.g., sodium azide) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids depending on the specific oxidation conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted heterocycles.
作用機序
Molecular Targets and Pathways
The mechanism by which 7-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine exerts its effects depends on its specific application. In drug discovery, for example, it may interact with enzyme active sites or receptor proteins, inhibiting or modulating their activity. Detailed mechanistic studies involving molecular docking and biological assays are necessary to elucidate its precise modes of action.
類似化合物との比較
Comparison with Other Compounds
Comparing 7-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine with similar compounds reveals its uniqueness in the arrangement of its methoxyphenyl groups and its chromeno-tetrazolo-pyrimidine core
Similar Compounds
6-Phenylchromeno[4,3-d]tetrazolo[1,5-a]pyrimidine: Lacks the methoxy substitution.
7-(4-Bromophenyl)-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine: Substituted with a bromine atom instead of methoxy groups.
6,7-Dihydrochromeno[4,3-d]tetrazolo[1,5-a]pyrimidine: Lacks specific phenyl group substitutions.
In essence, the compound 7-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine stands out due to its distinct chemical structure and versatile applications across multiple fields. Whether in synthesis, biological research, or industrial application, its potential seems vast and worthy of continued exploration.
特性
IUPAC Name |
11-(2-methoxyphenyl)-9-(4-methoxyphenyl)-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3/c1-31-16-13-11-15(12-14-16)24-21-22(17-7-3-6-10-20(17)33-24)26-25-27-28-29-30(25)23(21)18-8-4-5-9-19(18)32-2/h3-14,23-24H,1-2H3,(H,26,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMXSDXCJFFHNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NN=NN5C3C6=CC=CC=C6OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5,6-Dihydropyrazolo[1,5-a]pyridin-7(4h)-one](/img/structure/B2358420.png)




![2-{4-[4-(Aminomethyl)phenyl]phenoxy}acetamide](/img/structure/B2358428.png)


![N-[(3R)-pyrrolidin-3-yl]methanesulfonamide hydrochloride](/img/structure/B2358433.png)

![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2358439.png)
![3-(Benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2358440.png)


